1,1-Difluoro-4-isocyanocyclohexane

Description

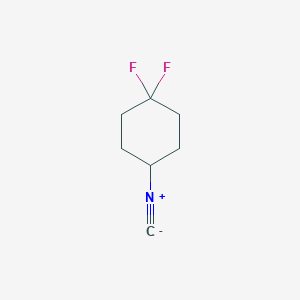

1,1-Difluoro-4-isocyanocyclohexane (CAS: 1000698-98-5) is a fluorinated cyclohexane derivative with the molecular formula C₇H₉F₂N and a molecular weight of 145.15 g/mol . Its structure features a cyclohexane ring substituted with two fluorine atoms at the 1,1-positions and an isocyanato (-NCO) group at the 4-position. This compound is a specialty chemical used in research, particularly in organic synthesis and as a building block for pharmaceuticals or polymers.

Properties

IUPAC Name |

1,1-difluoro-4-isocyanocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N/c1-10-6-2-4-7(8,9)5-3-6/h6H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLSKEZWHCFPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: 1,1-Difluoro-4-isocyanocyclohexane is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Biology: The compound's fluorinated structure makes it useful in the study of biological systems, where it can be used as a probe or a reagent in biochemical assays.

Medicine: Fluorinated compounds are often used in drug design due to their enhanced metabolic stability and bioavailability. This compound can be a precursor in the synthesis of such drugs.

Industry: The compound finds applications in the production of advanced materials, including fluoropolymers and specialty chemicals.

Mechanism of Action

The mechanism by which 1,1-difluoro-4-isocyanocyclohexane exerts its effects depends on the specific application. In drug design, for example, the compound may interact with biological targets through binding to enzymes or receptors, influencing biochemical pathways.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic processes.

Receptors: It can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

1,1-Difluoro-4-isopropylcyclohexane

- Molecular Formula : C₉H₁₆F₂

- Molecular Weight : 162.22 g/mol

- Key Differences: The isopropyl group (-CH(CH₃)₂) replaces the isocyanato (-NCO) substituent. Higher molecular weight due to the bulkier isopropyl group. Applications: Likely used as a solvent or intermediate in fluorinated hydrocarbon synthesis.

Fluorinated Cyclohexane Derivatives

Evidence from conformational studies (e.g., 1,1-Difluoro-cyclohexane) highlights that 1,1-difluoro substitution imposes significant steric and electronic effects on the cyclohexane ring. The chair conformation is stabilized, with axial fluorine atoms creating dipole interactions that influence solubility and boiling points .

Comparison with Diisocyanate Compounds

Hexamethylene Diisocyanate (HDI, CAS: 822-06-0)

- Molecular Formula : C₈H₁₂N₂O₂

- Molecular Weight : 168.19 g/mol

- Key Differences: Structure: A linear aliphatic diisocyanate with two -NCO groups. Reactivity: Higher reactivity due to dual isocyanato groups, enabling crosslinking in polyurethane synthesis. Toxicity: Classified as hazardous (GHS 1.0), requiring stringent handling protocols . In contrast, 1,1-Difluoro-4-isocyanocyclohexane’s mono-isocyanato structure may reduce acute toxicity risks.

1,4-Cyclohexane Diisocyanate (CAS: 2556-36-7)

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Key Differences: Structure: A cyclohexane ring with two isocyanato groups at 1,4-positions. Applications: Used in high-performance coatings and elastomers. The rigid cyclohexane backbone improves thermal stability compared to linear diisocyanates. Comparison: While both compounds share a cyclohexane core, this compound’s fluorine substituents and single -NCO group limit its utility in polymer crosslinking but may enhance selectivity in small-molecule reactions.

Conformational and Reactivity Considerations

The 1,1-difluoro substitution on the cyclohexane ring induces a dipole moment, altering electronic distribution and stabilizing specific conformations. For example, in 1,1-Difluoro-cyclohexane, axial fluorine atoms increase ring rigidity, which could similarly affect the reactivity of the isocyanato group in this compound by polarizing the C-NCO bond . This polarization may enhance its susceptibility to nucleophilic attack compared to non-fluorinated isocyanates.

Data Table: Comparative Analysis

Biological Activity

1,1-Difluoro-4-isocyanocyclohexane (C₇H₉F₂N) is a fluorinated organic compound characterized by unique chemical properties due to the presence of both fluorine atoms and an isocyanide functional group. This compound has garnered attention in various fields, particularly in pharmaceuticals and materials science, due to its potential biological activities and reactivity patterns.

The molecular structure of this compound includes a cyclohexane ring with two fluorine atoms at the 1,1-positions and an isocyanide group at the 4-position. The introduction of fluorine enhances lipophilicity and alters reactivity compared to non-fluorinated analogs, potentially leading to distinct biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₉F₂N |

| Molecular Weight | 151.16 g/mol |

| Functional Groups | Isocyanide, Fluorine |

| Solubility | Lipophilic properties |

The biological activity of this compound is thought to involve its interaction with various molecular targets. The isocyanide group can participate in nucleophilic attacks, influencing enzyme activity and cellular processes. Preliminary studies suggest that fluorinated compounds can exhibit unique binding affinities due to their electronic characteristics, which may enhance their efficacy as therapeutic agents.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity against specific cancer cell lines. For instance, studies have focused on its effects on isocitrate dehydrogenase (IDH) enzymes, which play a crucial role in metabolic pathways associated with cancer progression. The compound's ability to inhibit mutant forms of IDH has been explored as a potential therapeutic strategy for treating acute myeloid leukemia (AML) .

Case Studies

- Inhibition of IDH Mutants :

- Cytotoxicity Assays :

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,1-Difluoro-4-isopropylcyclohexane | C₉H₁₆F₂ | Contains an isopropyl group instead of isocyanide |

| 1-(Prop-2-en-1-yl)-cyclohexane | C₉H₁₂ | Contains a double bond instead of an isocyanide |

| 4-Fluorocyclohexene | C₆H₇F | A simpler fluorinated cycloalkene |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its interactions with specific enzymes and receptors.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against target pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.